molecular formula C20H26N4O3 B358167 1-[(4,4-dimethyl-8-propan-2-yl-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)amino]propan-2-ol CAS No. 899399-36-1

1-[(4,4-dimethyl-8-propan-2-yl-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)amino]propan-2-ol

Cat. No.: B358167
CAS No.: 899399-36-1
M. Wt: 370.4g/mol
InChI Key: FWWTWJNFRBNIHJ-UHFFFAOYSA-N
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Description

1-[(5-isopropyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-8-yl)amino]-2-propanol is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-isopropyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-8-yl)amino]-2-propanol involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrano, pyrido, and furo rings, followed by their fusion into the final compound. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[(5-isopropyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-8-yl)amino]-2-propanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while reduction could produce alcohols or alkanes .

Scientific Research Applications

1-[(5-isopropyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-8-yl)amino]-2-propanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(5-isopropyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-8-yl)amino]-2-propanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 1-[(5-isopropyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-8-yl)amino]-2-propanol include:

Uniqueness

What sets 1-[(5-isopropyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-8-yl)amino]-2-propanol apart is its unique combination of multiple heterocyclic rings, which can confer distinct chemical and biological properties. This structural complexity can lead to unique interactions with molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

899399-36-1

Molecular Formula

C20H26N4O3

Molecular Weight

370.4g/mol

IUPAC Name

1-[(4,4-dimethyl-8-propan-2-yl-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)amino]propan-2-ol

InChI

InChI=1S/C20H26N4O3/c1-10(2)15-13-8-26-20(4,5)6-12(13)14-16-17(27-19(14)24-15)18(23-9-22-16)21-7-11(3)25/h9-11,25H,6-8H2,1-5H3,(H,21,22,23)

InChI Key

FWWTWJNFRBNIHJ-UHFFFAOYSA-N

SMILES

CC(C)C1=NC2=C(C3=C1COC(C3)(C)C)C4=C(O2)C(=NC=N4)NCC(C)O

Canonical SMILES

CC(C)C1=NC2=C(C3=C1COC(C3)(C)C)C4=C(O2)C(=NC=N4)NCC(C)O

Origin of Product

United States

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